molecular formula C8H8ClN3 B13548995 2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B13548995
M. Wt: 181.62 g/mol
InChI Key: KGIREHHCIIXLFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused bicyclic structure containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-b]pyridine core. The chloromethyl group is then introduced via chloromethylation using reagents such as formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be employed to modify the imidazo[4,5-b]pyridine core or the substituents attached to it.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
  • Oxidized products with hydroxyl or carbonyl functionalities.
  • Reduced derivatives with modified core structures.

Scientific Research Applications

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Similar Compounds:

Uniqueness: this compound stands out due to its unique combination of the imidazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group further enhances its versatility in synthetic modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5H2,1H3

InChI Key

KGIREHHCIIXLFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CCl

Origin of Product

United States

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